2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide
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Overview
Description
2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-3-methylbutanoic acid with 4-methylsulfanylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents, acids, or bases; reactions may require specific catalysts and controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methyl-N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylbutanamide
- 2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide
- 2-amino-3-methyl-N-[(4-ethylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide
Uniqueness
2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26N2OS |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3 |
InChI Key |
NILSZGYNYZEBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N |
Origin of Product |
United States |
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